1-(Malonylamino)cyclopropane-1-carboxylic cid
Overview
Description
1-(Malonylamino)cyclopropane-1-carboxylic acid is a significant compound in plant physiology, particularly in the regulation of ethylene biosynthesis. It is a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants . This compound plays a crucial role in the plant’s response to stress conditions, such as water deficit .
Preparation Methods
The synthesis of 1-(Malonylamino)cyclopropane-1-carboxylic acid involves the enzymatic malonylation of 1-aminocyclopropane-1-carboxylic acid. This reaction is catalyzed by ACC N-malonyl transferase, which converts 1-aminocyclopropane-1-carboxylic acid to 1-(Malonylamino)cyclopropane-1-carboxylic acid . The reaction conditions typically involve the use of a phosphate buffer and the presence of manganese sulfate to optimize enzyme activity
Chemical Reactions Analysis
1-(Malonylamino)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions:
Hydrolysis: This compound can be hydrolyzed to 1-aminocyclopropane-1-carboxylic acid under acidic conditions.
Oxidation: It can be oxidized to produce ethylene, a crucial plant hormone.
Substitution: The malonyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include hydrochloric acid for hydrolysis and hypochlorite for oxidation . The major products formed from these reactions are 1-aminocyclopropane-1-carboxylic acid and ethylene .
Scientific Research Applications
1-(Malonylamino)cyclopropane-1-carboxylic acid has several scientific research applications:
Plant Physiology: It is used to study the regulation of ethylene biosynthesis in plants.
Stress Response: Researchers use this compound to understand how plants respond to stress conditions, such as water deficit.
Biochemistry: It serves as a model compound to study enzyme-catalyzed reactions involving malonylation.
Mechanism of Action
The primary mechanism of action of 1-(Malonylamino)cyclopropane-1-carboxylic acid involves its conversion to 1-aminocyclopropane-1-carboxylic acid, which is then oxidized to produce ethylene . This process is catalyzed by specific enzymes, including ACC N-malonyl transferase and ACC oxidase . The molecular targets involved in this pathway are primarily the enzymes responsible for ethylene biosynthesis .
Comparison with Similar Compounds
1-(Malonylamino)cyclopropane-1-carboxylic acid is unique compared to other similar compounds due to its role in ethylene biosynthesis. Similar compounds include:
1-aminocyclopropane-1-carboxylic acid: The direct precursor to ethylene.
γ-glutamyl-1-aminocyclopropane-1-carboxylic acid: Another conjugate of 1-aminocyclopropane-1-carboxylic acid, but less prevalent in plant tissues.
These compounds share similar pathways but differ in their prevalence and specific roles in plant physiology .
Properties
IUPAC Name |
1-[(2-carboxyacetyl)amino]cyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c9-4(3-5(10)11)8-7(1-2-7)6(12)13/h1-3H2,(H,8,9)(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOQNNAWFUXKMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001001312 | |
Record name | 1-[(2-Carboxy-1-hydroxyethylidene)amino]cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001001312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-(Malonylamino)cyclopropanecarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031700 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80550-27-2 | |
Record name | 1-(Malonylamino)cyclopropane-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80550-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Malonylamino)cyclopropane-1-carboxylic cid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080550272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(2-Carboxy-1-hydroxyethylidene)amino]cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001001312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(MALONYLAMINO)CYCLOPROPANE-1-CARBOXYLIC CID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3JQP449QR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-(Malonylamino)cyclopropanecarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031700 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
158 - 160 °C | |
Record name | 1-(Malonylamino)cyclopropanecarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031700 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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